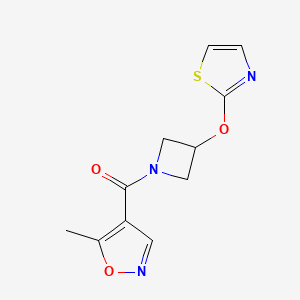

(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

CAS No.: 1795476-73-1

Cat. No.: VC4343453

Molecular Formula: C11H11N3O3S

Molecular Weight: 265.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795476-73-1 |

|---|---|

| Molecular Formula | C11H11N3O3S |

| Molecular Weight | 265.29 |

| IUPAC Name | (5-methyl-1,2-oxazol-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

| Standard InChI | InChI=1S/C11H11N3O3S/c1-7-9(4-13-17-7)10(15)14-5-8(6-14)16-11-12-2-3-18-11/h2-4,8H,5-6H2,1H3 |

| Standard InChI Key | AHLVKQIELZTRQW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NO1)C(=O)N2CC(C2)OC3=NC=CS3 |

Introduction

The compound (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a heterocyclic organic molecule that integrates multiple functional groups, including an isoxazole ring, a thiazole ring, and an azetidine moiety. These structural features are often associated with significant biological activity, making the compound a potential candidate for pharmacological and industrial applications.

Structural Overview

This compound contains:

-

Isoxazole ring: A five-membered aromatic ring with nitrogen and oxygen atoms, known for its role in various bioactive molecules.

-

Thiazole ring: A sulfur and nitrogen-containing heterocycle frequently found in antimicrobial and anticancer agents.

-

Azetidine moiety: A four-membered nitrogen-containing ring that imparts rigidity and unique reactivity to the molecule.

The methanone group connects these fragments, potentially influencing the electronic distribution and reactivity of the compound.

Synthesis Pathways

While specific synthesis protocols for this compound are not readily available in the literature, general synthetic strategies for similar compounds involve:

-

Formation of the isoxazole core: Typically achieved through cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds.

-

Thiazole synthesis: Constructed via Hantzsch or Gewald reactions using thiourea or thioamides.

-

Azetidine introduction: Often synthesized through cyclization of β-haloamines or by direct functionalization of azetidine derivatives.

The integration of these fragments likely involves coupling reactions, such as nucleophilic substitution or carbonyl activation methods.

Potential Applications

Compounds containing isoxazole, thiazole, and azetidine moieties have been extensively studied for their pharmacological properties:

-

Antimicrobial activity: Thiazole derivatives are known to exhibit potent antibacterial and antifungal properties .

-

Anticancer potential: Isoxazole-containing compounds have demonstrated cytotoxicity against various cancer cell lines .

-

Enzyme inhibition: Azetidine derivatives are often explored as inhibitors of enzymes like proteases or kinases due to their strained ring system.

Biological Relevance

The combination of these heterocyclic systems in a single molecule suggests potential multitarget activity:

-

Isoxazole rings contribute to anti-inflammatory and analgesic effects.

-

Thiazole rings enhance antimicrobial efficacy due to their electron-withdrawing nature.

-

Azetidine rings may improve pharmacokinetics by increasing metabolic stability.

Challenges in Characterization

The presence of multiple heteroatoms (N, O, S) in this compound can complicate its characterization:

-

Spectroscopic techniques:

-

FTIR spectroscopy can identify characteristic vibrations from C=O (methanone), C-N (azetidine), and C-S (thiazole) bonds.

-

NMR spectroscopy (¹H and ¹³C) provides insights into the chemical environment of protons and carbons in the heterocycles.

-

Mass spectrometry confirms molecular weight and fragmentation patterns.

-

Data Table

| Property | Description |

|---|---|

| Molecular Formula | C10H10N2O3S |

| Molecular Weight | ~238.27 g/mol |

| Functional Groups | Isoxazole, Thiazole, Azetidine, Methanone |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, methanol) |

| Potential Applications | Antimicrobial agents, enzyme inhibitors, anticancer drugs |

Research Gaps

Despite its promising structure, no direct studies on (5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone were found in the literature provided. Future research should focus on:

-

Optimizing synthetic routes for high yield and purity.

-

Conducting biological assays to evaluate antimicrobial, anticancer, or enzymatic inhibition properties.

-

Investigating physicochemical properties like stability, solubility, and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume